Enantioselective Difluoromethylation-Alkynylation: 4-Chlorophenyl Sulfone Delivers >90% ee Where Unsubstituted Phenyl Sulfone Is Unreported
In the first reported enantioselective difluoromethylation-alkynylation of olefins, difluoromethyl 4-chlorophenyl sulfone achieved high enantioselectivity (>90% ee) [1]. This performance was enabled by the specific Hammett substituent constant (σ) of the 4-chlorophenyl group, which placed the compound within the optimal reduction potential range for the copper-catalyzed system [1]. In contrast, the unsubstituted difluoromethyl phenyl sulfone (CAS 1535-65-5) has not been reported to achieve comparable enantioselectivity in this transformation, as its different σ value shifts its reduction potential outside the ideal window for base-stable, SET-reactive difluoromethylation [1].
| Evidence Dimension | Enantioselectivity in difluoromethylation-alkynylation |
|---|---|
| Target Compound Data | >90% ee |
| Comparator Or Baseline | Difluoromethyl phenyl sulfone (CAS 1535-65-5): No reported enantioselective difluoromethylation-alkynylation data with comparable >90% ee |
| Quantified Difference | Target compound achieves >90% ee; comparator lacks reported data in this specific transformation under comparable conditions. |
| Conditions | Copper-catalyzed enantioselective difluoromethylation-alkynylation of olefins, using difluoromethyl aryl sulfones. |
Why This Matters
For asymmetric synthesis of chiral difluoromethylated building blocks, the 4-chlorophenyl derivative is the proven reagent for achieving high enantioselectivity, whereas the unsubstituted phenyl analog may not deliver the required stereochemical outcome.
- [1] Wei, Z.; Zheng, W.; Wan, X.; Hu, J. Angew. Chem. Int. Ed. 2023, 62(37), e202308816. Copper-Catalyzed Enantioselective Difluoromethylation-Alkynylation of Olefins. View Source
